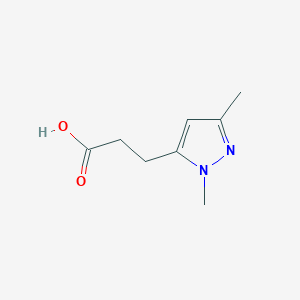
3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dimethyl-1H-pyrazol-5-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a propanoic acid substituted with a 1,3-dimethyl-1H-pyrazol-5-yl group, which may influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid, a related compound, involves the formation of a tripodal N, N, O ligand, which serves as an intermediate for further complexation with metals such as manganese and rhenium . Another related compound, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, is synthesized regiospecifically, with X-ray crystallography confirming the structure . Additionally, a rapid synthesis method for 1,3-diarylpyrazol-4-yl propanoic acids using Meldrum's acid from corresponding carboxaldehydes has been reported, which could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the structure of 3,5-dimethyl-1H-pyrazole-1-carboxamidine and its metal complexes was studied using FT-IR and DFT calculations . Similarly, the structure of 3,4-dimethyl-1H-yl-pyrazole was characterized using infrared, nuclear magnetic resonance, and gas chromatography-mass spectrometry . These techniques could be applied to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive nitrogen atoms and the presence of substituents. For instance, 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione reacts with amino acids to form stable adducts suitable for chromatographic analysis . The reactivity of pyrazole derivatives with metals is also notable, as seen in the formation of manganese and rhenium complexes with tripodal ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of dimethyl groups can affect the solubility and melting point of the compound. The hydrogen-bonding capability of carboxylic acid groups, as observed in the crystal packing of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, is crucial for the formation of dimers and affects the compound's solid-state properties . Additionally, the formation of cocrystals between 3,5-dimethyl-1H-pyrazole and salicylic acid demonstrates the ability of pyrazole derivatives to engage in specific hydrogen-bond interactions, which can dictate their crystal packing and recognition .
科学的研究の応用
Synthesis and Chemical Properties
Pyrazole derivatives, including compounds structurally related to 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid, are synthesized using various chemical strategies, such as condensation followed by cyclization or multi-component reactions (MCRs). These methods have been successfully applied to obtain heterocycles under different conditions, including microwave irradiation, offering convenient strategies to annelate different heterocyclic nuclei. This extends the categories of heterocyclic systems and provides valuable information for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Therapeutic Applications
Pyrazoline derivatives are recognized for their wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These derivatives serve as potent pharmacophores, leading to extensive research into their therapeutic potential. The development of new strategies for the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts is of particular interest, highlighting the importance of pyrazole-based heterocycles in pharmacology (Kiyani, 2018).
Biological Activities
The exploration of pyrazolines and pyrazole derivatives in medicinal chemistry reveals their significant impact on treating various diseases. The broad biological activities of these compounds, such as anticancer, antimicrobial, and anti-inflammatory effects, are well documented. These activities are attributed to their interaction with multiple biological pathways, making them attractive candidates for drug development (Shaaban et al., 2012).
Anticancer Properties
Recent updates in the synthesis of pyrazoline derivatives have shown a high biological effect, particularly in anticancer activity. The research indicates a promising avenue for using pyrazoline against cancer, urging further exploration of this moiety for therapeutic applications (Ray et al., 2022).
特性
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-7(10(2)9-6)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZXVPZVLPHQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

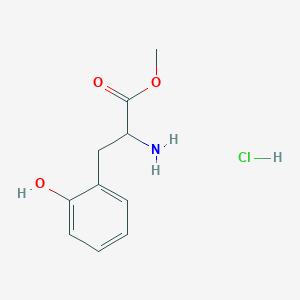
![6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2531679.png)
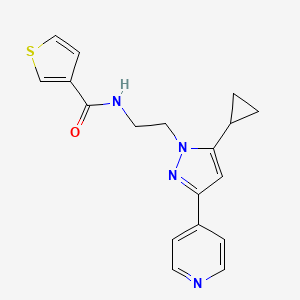


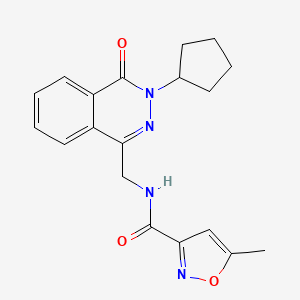
![[1-(Piperidin-3-yl)piperidin-4-yl]methanol](/img/structure/B2531689.png)
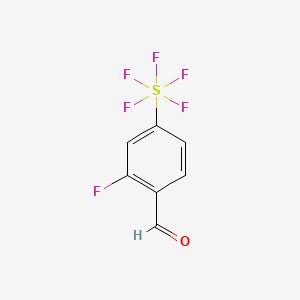

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531694.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)
![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)

![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)